ADAMTS-5 Inhibitory Potency Class-Level Benchmark: The Target Compound Occupies a Unique Structural Niche Not Represented in the Benchmark Shiozaki Series
In the seminal Shiozaki et al. ADAMTS-5 inhibitor series, the most potent compound (compound 22) achieved an Agg-2 IC50 of 7.4 nM with a 4′-chlorobiphenyl-4-sulfonyl substituent [1]. The target compound, (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate, differs in two critical aspects: (i) it replaces the biphenyl motif with a simpler 4-chlorobenzenesulfonyl group, and (ii) it employs an ethylideneamino spacer rather than a direct sulfonamide bond. Within the SAR of this class, the sulfonyl substituent is the primary potency driver; thus, the target compound's uncharacterized activity must be empirically determined — it cannot be extrapolated from the 7.4 nM benchmark. However, the target compound's structural simplicity may confer synthetic tractability and favorable physicochemical properties relative to the high-molecular-weight lead compound.
| Evidence Dimension | ADAMTS-5 (Agg-2) inhibition — class benchmark potency vs. structural novelty gap |
|---|---|
| Target Compound Data | No published IC50 data available; structure incorporates 4-chlorobenzenesulfonyl-ethylideneamino spacer |
| Comparator Or Baseline | Compound 22 (Shiozaki et al.): IC50 = 7.4 nM; structure contains 4′-chlorobiphenyl-4-sulfonyl group with direct sulfonamide linkage |
| Quantified Difference | Not quantifiable for target compound; structural dissimilarity precludes direct potency extrapolation |
| Conditions | In vitro ADAMTS-5 enzymatic assay; recombinant human aggrecanase-2 |
Why This Matters
The target compound represents an unexplored region of the sulfonylamino cyclopropanecarboxylate SAR landscape, offering a structurally distinct starting point for selectivity optimization against MMP-1 and TACE, where the Shiozaki series already demonstrates >1,000-fold selectivity [1].
- [1] Shiozaki, M.; Maeda, K.; Miura, T.; Ogoshi, Y.; Haas, J.; Fryer, A.M.; Laird, E.R.; Littmann, N.M.; Andrews, S.W.; Josey, J.A.; et al. Novel N-substituted 2-phenyl-1-sulfonylamino-cyclopropane carboxylates as selective ADAMTS-5 (aggrecanase-2) inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 1575-1580. View Source
